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Compound of Interest

Compound Name: 6-Methylnicotinoyl chloride

Cat. No.: B1358091 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

6-methylnicotinoyl chloride, a key building block in pharmaceutical and agrochemical

synthesis.[1] This document is intended for researchers, scientists, and drug development

professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data of this compound. The information presented herein is

crucial for the unambiguous identification, purity assessment, and structural elucidation of 6-
methylnicotinoyl chloride in a laboratory setting.

Introduction to 6-Methylnicotinoyl Chloride
6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a pyridine

derivative with the chemical formula C₇H₆ClNO and a molecular weight of 155.58 g/mol .[1] Its

structure features a pyridine ring substituted with a methyl group at the 6-position and a highly

reactive acyl chloride group at the 3-position. This acyl chloride functionality makes it a

versatile reagent for nucleophilic acyl substitution reactions, readily reacting with alcohols,

amines, and water to form esters, amides, and carboxylic acids, respectively.[1]

Due to its reactivity, accurate and thorough spectroscopic characterization is paramount to

ensure its quality and proper utilization in synthetic chemistry. This guide provides a detailed

examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational

understanding for scientists working with this important chemical intermediate.
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Identifier Value

IUPAC Name 6-methylpyridine-3-carbonyl chloride

CAS Number 51598-76-6

Molecular Formula C₇H₆ClNO[1]

Molecular Weight 155.58 g/mol [1]

SMILES CC1=NC=C(C=C1)C(=O)Cl[1]

Below is a diagram illustrating the workflow for the spectroscopic analysis of 6-
Methylnicotinoyl chloride.
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Caption: Workflow for the spectroscopic analysis of 6-Methylnicotinoyl chloride.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 6-methylnicotinoyl chloride, both ¹H and ¹³C NMR provide diagnostic signals

that confirm its structure. The following predictions are based on established principles of NMR

spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 6-methylnicotinoyl chloride is expected to show three distinct

signals corresponding to the aromatic protons and one signal for the methyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.9 Singlet 1H H-2

~8.1 Doublet of Doublets 1H H-4

~7.4 Doublet 1H H-5

~2.6 Singlet 3H -CH₃

Interpretation:

Aromatic Protons: The protons on the pyridine ring are deshielded due to the ring's

aromaticity and the electron-withdrawing nature of the nitrogen atom and the carbonyl

chloride group. The proton at the 2-position (H-2) is expected to be the most deshielded,

appearing as a singlet due to the absence of adjacent protons. The proton at the 4-position

(H-4) will likely appear as a doublet of doublets, coupled to both H-2 and H-5. The proton at

the 5-position (H-5) is expected to be a doublet, coupled to H-4.

Methyl Protons: The methyl group at the 6-position is attached to an sp²-hybridized carbon of

the pyridine ring, leading to a chemical shift around 2.6 ppm. This signal will appear as a

singlet as there are no vicinal protons to couple with.
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The proton-decoupled ¹³C NMR spectrum of 6-methylnicotinoyl chloride should display

seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~168 C=O (carbonyl)

~158 C-6

~152 C-2

~138 C-4

~132 C-3

~124 C-5

~25 -CH₃

Interpretation:

Carbonyl Carbon: The carbon of the acyl chloride group is highly deshielded due to the

double bond to oxygen and the attachment of the electronegative chlorine atom, resulting in

a chemical shift in the downfield region of the spectrum (~168 ppm).

Aromatic Carbons: The carbons of the pyridine ring will have chemical shifts in the aromatic

region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the

most deshielded. The quaternary carbon (C-3) will also be in this region.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the

spectrum, typically around 25 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 6-methylnicotinoyl chloride will be dominated by a strong

absorption band corresponding to the carbonyl group of the acyl chloride.
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Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1770 Strong C=O stretch (acyl chloride)

~1600, ~1470 Medium C=C and C=N ring stretching

~850-800 Strong C-Cl stretch

Interpretation:

C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption

due to the carbonyl stretch of the acyl chloride functional group. This peak is typically found

at a higher frequency (~1770 cm⁻¹) compared to other carbonyl compounds due to the

electron-withdrawing effect of the chlorine atom.

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹

region, while the aliphatic C-H stretching of the methyl group will appear between 2950 and

2850 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C

and C=N bonds) will be observed in the 1600-1470 cm⁻¹ region.

C-Cl Stretch: A strong absorption corresponding to the C-Cl single bond stretch is expected

in the fingerprint region, typically between 850 and 800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization):
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m/z Relative Intensity Assignment

155/157 High [M]⁺ (Molecular ion)

120 Moderate [M - Cl]⁺

92 High
[M - COCl]⁺ (6-methylpyridyl

cation)

65 Moderate [C₅H₅]⁺

Interpretation:

Molecular Ion: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 155. Due to

the natural abundance of the ³⁷Cl isotope, a smaller peak ([M+2]⁺) at m/z 157 with an

intensity of approximately one-third of the [M]⁺ peak is also expected.

Key Fragmentation Pathways: The primary fragmentation pathway will likely involve the loss

of a chlorine radical to form a stable acylium ion at m/z 120. Further fragmentation can occur

through the loss of a carbonyl group (CO) to yield the 6-methylpyridyl cation at m/z 92, which

is expected to be a prominent peak.

The fragmentation of 6-Methylnicotinoyl chloride in a mass spectrometer can be visualized

as follows:
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Caption: Proposed mass spectrometry fragmentation pathway for 6-Methylnicotinoyl
chloride.

Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive analytical

profile for 6-methylnicotinoyl chloride. The characteristic signals in the ¹H NMR, ¹³C NMR,
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IR, and mass spectra serve as reliable fingerprints for the identification and structural

confirmation of this important synthetic intermediate. Researchers and scientists can utilize this

guide as a reference for quality control, reaction monitoring, and the characterization of novel

derivatives of 6-methylnicotinoyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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